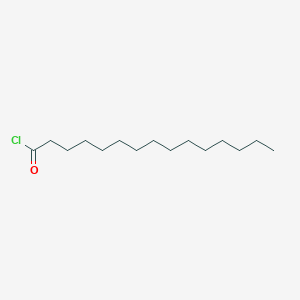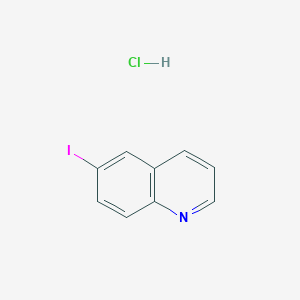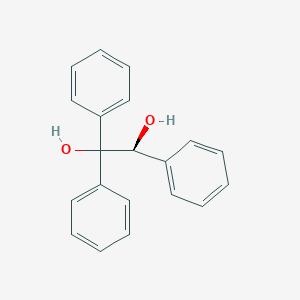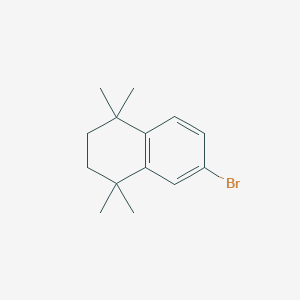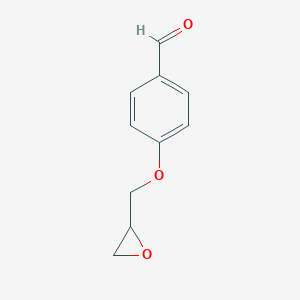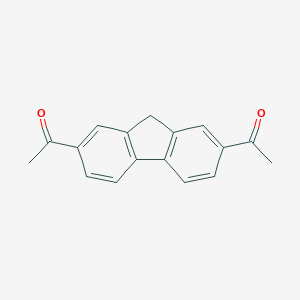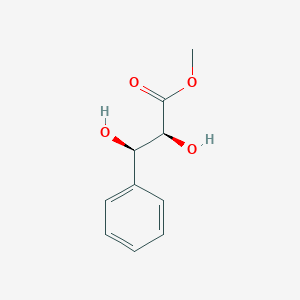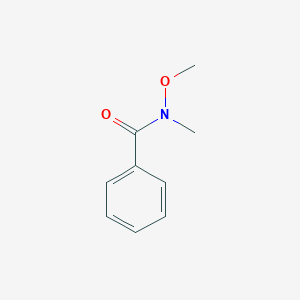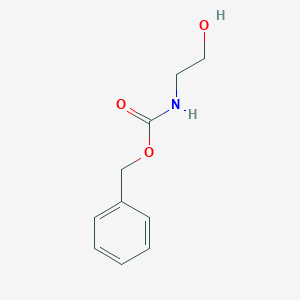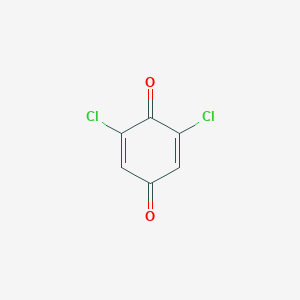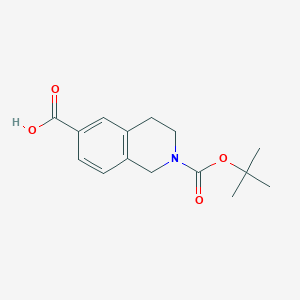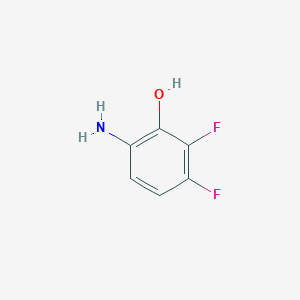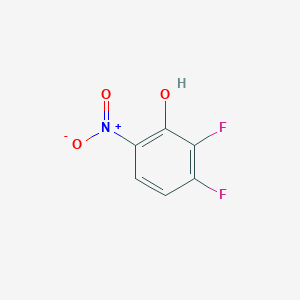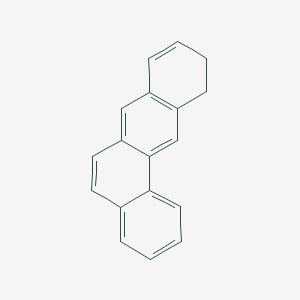
Benz(a)anthracene, 10,11-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene, 10,11-dihydro- is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a potent carcinogen and mutagen, which makes it an important tool for studying the mechanisms of cancer development and DNA damage.
Wirkmechanismus
Benz(a)anthracene, 10,11-dihydro- is metabolized in the body to form reactive intermediates that can bind to DNA and cause mutations. It can also induce oxidative stress and inflammation, which can contribute to the development of cancer. The mechanism of action of benz(a)anthracene, 10,11-dihydro- is complex and involves multiple pathways, including the generation of reactive oxygen species, DNA adduct formation, and modulation of gene expression.
Biochemische Und Physiologische Effekte
Benz(a)anthracene, 10,11-dihydro- has been shown to induce a variety of biochemical and physiological effects in experimental animals and cells. These include DNA damage, oxidative stress, inflammation, and alterations in gene expression. It has also been shown to induce tumors in various organs, including the lung, liver, and skin.
Vorteile Und Einschränkungen Für Laborexperimente
Benz(a)anthracene, 10,11-dihydro- has several advantages for lab experiments. It is a potent carcinogen and mutagen, which makes it an ideal tool for studying the mechanisms of cancer development and DNA damage. It is also relatively easy to synthesize and has a long history of use in scientific research. However, it also has some limitations, including its toxicity and potential hazards to researchers. Careful handling and disposal are necessary to minimize the risks associated with its use.
Zukünftige Richtungen
There are several future directions for research on benz(a)anthracene, 10,11-dihydro-. One area of interest is the development of new methods for detecting DNA damage and adduct formation in cells and tissues exposed to benz(a)anthracene, 10,11-dihydro-. Another area of interest is the identification of new targets for preventing or treating benz(a)anthracene, 10,11-dihydro--induced carcinogenesis and mutagenesis. Finally, there is a need for further research on the metabolism and toxicology of benz(a)anthracene, 10,11-dihydro- to better understand its effects on human health and the environment.
Conclusion:
Benz(a)anthracene, 10,11-dihydro- is a potent carcinogen and mutagen that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to better understand the effects of benz(a)anthracene, 10,11-dihydro- on human health and the environment, and to develop new methods for preventing or treating its toxic effects.
Synthesemethoden
Benz(a)anthracene, 10,11-dihydro- can be synthesized by several methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and photochemical reactions. One of the commonly used methods is the Diels-Alder reaction between anthracene and maleic anhydride, followed by hydrogenation to obtain the dihydro derivative.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene, 10,11-dihydro- is widely used in scientific research as a model compound for studying the mechanisms of carcinogenesis and mutagenesis. It is used to induce tumors in experimental animals and to study the molecular mechanisms of DNA damage and repair. It is also used in studies of the metabolism of Benz(a)anthracene, 10,11-dihydro-s in cells and tissues.
Eigenschaften
CAS-Nummer |
34501-50-3 |
|---|---|
Produktname |
Benz(a)anthracene, 10,11-dihydro- |
Molekularformel |
C18H14 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
10,11-dihydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1,3-6,8-12H,2,7H2 |
InChI-Schlüssel |
CATLFKJMIAQVIW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C1)C=C3C=CC4=CC=CC=C4C3=C2 |
Kanonische SMILES |
C1CC2=C(C=C1)C=C3C=CC4=CC=CC=C4C3=C2 |
Andere CAS-Nummern |
34501-50-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



